Diazene, bis(4-nitrophenyl)-, 1-oxide Diazene, bis(4-nitrophenyl)-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 614-25-5
VCID: VC7985897
InChI: InChI=1S/C12H8N4O5/c17-14(10-5-7-12(8-6-10)16(20)21)13-9-1-3-11(4-2-9)15(18)19/h1-8H
SMILES: C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-]
Molecular Formula: C12H8N4O5
Molecular Weight: 288.22 g/mol

Diazene, bis(4-nitrophenyl)-, 1-oxide

CAS No.: 614-25-5

Cat. No.: VC7985897

Molecular Formula: C12H8N4O5

Molecular Weight: 288.22 g/mol

* For research use only. Not for human or veterinary use.

Diazene, bis(4-nitrophenyl)-, 1-oxide - 614-25-5

Specification

CAS No. 614-25-5
Molecular Formula C12H8N4O5
Molecular Weight 288.22 g/mol
IUPAC Name (4-nitrophenyl)-(4-nitrophenyl)imino-oxidoazanium
Standard InChI InChI=1S/C12H8N4O5/c17-14(10-5-7-12(8-6-10)16(20)21)13-9-1-3-11(4-2-9)15(18)19/h1-8H
Standard InChI Key RMXNMGKOQFNSOV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-]

Introduction

Synthetic Methodologies

Reductive Dimerization of Nitrosobenzenes

A primary synthesis route involves the reductive dimerization of 4-nitrosobenzene derivatives. Under controlled conditions, nitrosobenzene undergoes coupling in the presence of reducing agents such as zinc amalgam, yielding the diazene oxide framework. Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature (typically 0–5°C) critically influence reaction efficiency.

Oxidation of Arylhydrazines

Alternative methods leverage the iodine-catalyzed oxidation of 4-nitrophenylhydrazine. As demonstrated in recent catalytic studies, molecular iodine facilitates the dehydrogenation of hydrazine derivatives to form azoxy compounds . This approach, optimized at 60–80°C in acetic acid, offers improved selectivity and reduced byproduct formation compared to traditional routes .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
Reductive DimerizationZn/Hg, EtOH, 0°C65–7590–95
Iodine-Catalyzed OxidationI₂, AcOH, 70°C80–85>98

Structural and Spectroscopic Characterization

X-Ray Crystallography

While crystallographic data for this specific compound remain limited, analogous azoxybenzenes exhibit planar geometries with N-N bond lengths of approximately 1.25 Å and N-O distances of 1.40 Å. The para-nitro groups introduce steric and electronic effects that slightly distort the aromatic rings from coplanarity.

Spectroscopic Analysis

  • ¹H NMR: Aromatic protons resonate as doublets at δ 8.20–8.35 ppm (ortho to nitro) and δ 7.60–7.75 ppm (meta to nitro), with coupling constants (J = 8.5–9.0 Hz) indicative of para-substitution.

  • IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. The N=N-O moiety exhibits a characteristic band near 1250 cm⁻¹.

Reactivity and Chemical Transformations

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the diazene oxide bond to a hydrazine (-NH-NH-) linkage, yielding 1,2-bis(4-nitrophenyl)hydrazine. Further reduction under harsh conditions converts nitro groups to amines, forming 1,2-bis(4-aminophenyl)hydrazine.

Electrophilic Substitution

Applications in Materials Science

High-Energy Density Materials

The compound’s high nitrogen (19.4%) and oxygen (27.7%) content, combined with its exothermic decomposition (-ΔH = 3,200 kJ/mol), positions it as a candidate for explosives and propellants. Comparative studies with trinitrotoluene (TNT) reveal superior detonation velocities (7,200 m/s vs. 6,900 m/s).

Precursor for Coordination Polymers

Reaction with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous coordination polymers with applications in gas storage and heterogeneous catalysis. The nitro groups serve as Lewis basic sites for metal binding.

Future Research Directions

Green Synthesis Protocols

Developing solvent-free or aqueous-phase synthesis methods could address environmental concerns associated with traditional routes. Photocatalytic oxidation of hydrazines represents a promising avenue .

Computational Modeling

Density functional theory (DFT) studies could elucidate electronic structure-property relationships, guiding the design of derivatives with tailored reactivities.

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